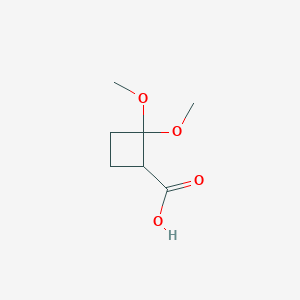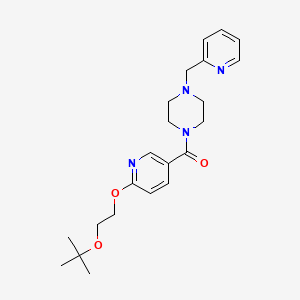
(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . It has been used in the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Development of PROTAC Degraders
This compound is a heterobifunctional crosslinker useful for the development of PROTAC (PROteolysis TArgeting Chimeras) degraders for targeted protein degradation . PROTACs are a class of bifunctional molecules that can degrade specific proteins within cells, offering potential applications in drug discovery and chemical biology .
Organic Synthesis
The compound is a valuable building block in organic synthesis . It’s used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Antibacterial Activities
Although not directly mentioned in the search results, compounds similar to the one you asked about have been screened for their antibacterial activities against various strains of bacteria . It’s possible that “(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone” could also have potential antibacterial applications.
Drug Discovery
The compound’s role in the development of PROTAC degraders suggests potential applications in drug discovery. By targeting specific proteins for degradation, it could be used to develop new therapeutic strategies for various diseases.
Chemical Biology
The compound’s use as a heterobifunctional crosslinker indicates its potential applications in chemical biology. It could be used to create bifunctional molecules for studying biological systems at the molecular level.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target cyclin-dependent kinases and have been used in the development of PROTAC degraders for targeted protein degradation .
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting their function . This inhibition can lead to changes in cellular processes, such as cell cycle progression or protein degradation .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell cycle regulation and protein degradation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability . The compound’s tert-butoxy group may enhance its lipophilicity, potentially improving its absorption and distribution within the body.
Result of Action
Similar compounds have been shown to have anti-tubercular , antibacterial , and anticancer effects . These effects are likely due to the compound’s interaction with its targets and subsequent changes in cellular processes.
Propiedades
IUPAC Name |
[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-15-14-28-20-8-7-18(16-24-20)21(27)26-12-10-25(11-13-26)17-19-6-4-5-9-23-19/h4-9,16H,10-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKNKKOSKLDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)
![N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3003409.png)
![3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide](/img/structure/B3003412.png)
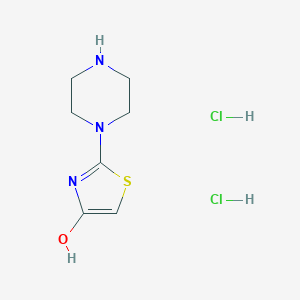
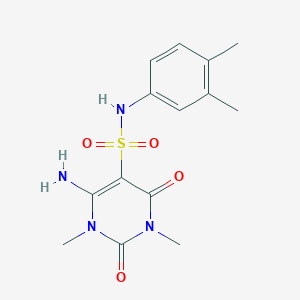
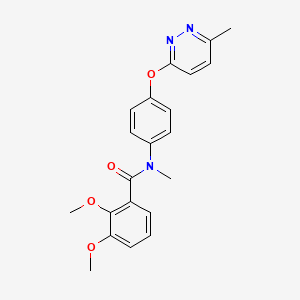
![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)
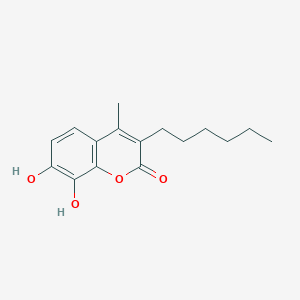
![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)

![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)
